![molecular formula C20H19N3O3S B2387647 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 895111-39-4](/img/structure/B2387647.png)
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide, also known as MPA, is a novel compound that has been widely studied for its potential therapeutic applications. MPA belongs to the class of pyrazinone derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is not fully understood. However, it has been proposed that 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation. Additionally, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
Biochemical and Physiological Effects:
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory cells. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to inhibit the replication of HIV by inhibiting the reverse transcriptase activity of the virus.
実験室実験の利点と制限
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has shown promising results in various scientific research studies, making it a potential candidate for drug development. However, there are also some limitations to the use of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide in lab experiments. The exact mechanism of action of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is not fully understood, which can make it difficult to design experiments to study its therapeutic effects. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider in drug development.
将来の方向性
There are several future directions for the study of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide. One potential direction is the development of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide-based anticancer drugs. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has shown promising results in inhibiting cancer cell growth and metastasis, making it a potential candidate for cancer therapy. Another potential direction is the development of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide-based anti-inflammatory drugs. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to have antiviral activity against HIV, making it a potential candidate for the development of antiviral drugs. Further studies are needed to fully understand the therapeutic potential of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide and its limitations.
Conclusion:
In conclusion, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is a novel compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer therapy, anti-inflammatory drugs, and antiviral drugs. The synthesis method of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been optimized to obtain a high yield and purity of the compound. The exact mechanism of action of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is not fully understood, but it has been proposed to inhibit various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing the production of pro-inflammatory cytokines, and inhibiting the replication of HIV. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has several advantages for lab experiments, but there are also some limitations to its use. Further studies are needed to fully understand the therapeutic potential of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide and its limitations.
合成法
The synthesis of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide involves the reaction of 4-methoxyphenylhydrazine with 2-acetylpyrazine in the presence of sulfur and 4-methylphenylacetic acid. The reaction undergoes a series of steps, including nucleophilic substitution, oxidation, and reduction, to yield the final product of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide. The synthesis method of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been optimized to obtain a high yield and purity of the compound.
科学的研究の応用
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been widely studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anticancer, anti-inflammatory, and antiviral activities. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to have antiviral activity against human immunodeficiency virus (HIV), making it a potential candidate for the development of antiviral drugs.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-3-5-15(6-4-14)22-18(24)13-27-19-20(25)23(12-11-21-19)16-7-9-17(26-2)10-8-16/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBSBEBCCSEGBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
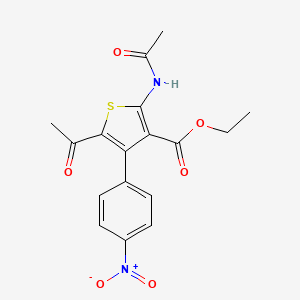
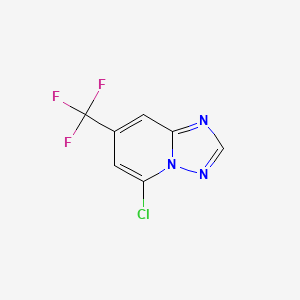
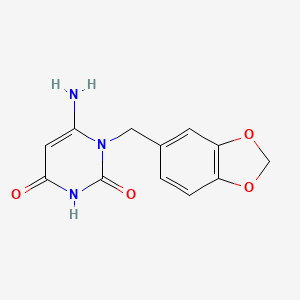

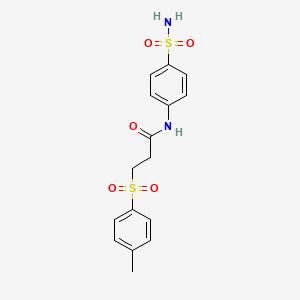
![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)
![2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide](/img/structure/B2387577.png)
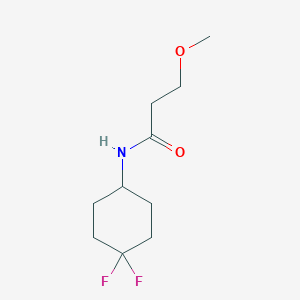
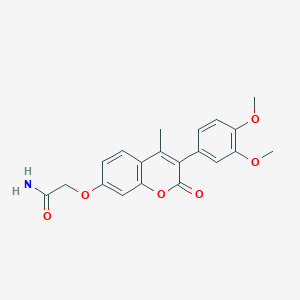

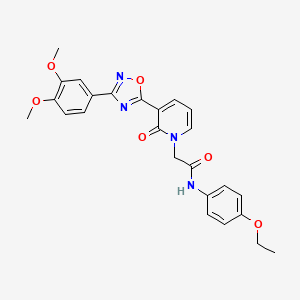
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)
![1,7-Dimethyl-3-(1-methyl-2-oxopropyl)-8-(phenylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2387586.png)